

## IUPAC name and synonyms for 2-chloro-1phenylpropan-1-one

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An In-Depth Technical Guide to 2-Chloro-1-phenylpropan-1-one

#### **Chemical Identity and Synonyms**

2-Chloro-1-phenylpropan-1-one is an organic compound belonging to the class of alpha-haloketones.[1] Its systematic IUPAC name is 2-chloro-1-phenylpropan-1-one.[2][3] This compound is a valuable intermediate in organic synthesis due to the high reactivity imparted by the electrophilic carbonyl group and the adjacent chlorine atom.[1][4]

A variety of synonyms are used to identify this chemical, reflecting both its structure and common usage in the chemical industry.

Table 1: Synonyms and Identifiers



Туре	Identifier	Reference
IUPAC Name	2-chloro-1-phenylpropan-1-one	[2][3]
CAS Number	6084-17-9	[4][5]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO	[4][5]
Common Synonyms	2-Chloropropiophenone	[3][4]
α-Chloropropiophenone	[4]	
1-Chloroethyl phenyl ketone	[4]	
Propiophenone, 2-chloro-	[4]	
InChI Key	AXCPQHPNAZONTH- UHFFFAOYSA-N	[2][4]
SMILES	CC(Cl)C(=O)C1=CC=CC=C1	[6]

## **Physicochemical Properties**

2-Chloro-1-phenylpropan-1-one is typically a colorless to pale yellow liquid with a distinct odor. [4] Its physical and chemical properties are summarized below.

Table 2: Physicochemical Data

Property	Value	Reference
Molecular Weight	168.62 g/mol	[5]
Appearance	Colorless to light yellow clear liquid	[4]
Boiling Point	80 °C at 0.3 Torr	[1]
Density	1.560 g/cm³ at 25 °C	[1]
Refractive Index	1.5430-1.5470	[1]
Flash Point	118.4 °C	[1]
Vapor Pressure	0.0351 mmHg at 25 °C	[1]



### **Synthesis and Experimental Protocols**

As an important chemical raw material and pharmaceutical intermediate, 2-chloro-1-phenylpropan-1-one is synthesized through the  $\alpha$ -chlorination of its corresponding ketone precursor.[1] A common laboratory-scale synthesis involves a two-step process starting from propiophenone (phenyl ethyl ketone).

# Experimental Protocol: Synthesis of 2-Chloro-1-phenylpropan-1-one[1]

Step 1: Preparation of 1-phenylprop-1-en-1-ol silyl ether

- Add propiophenone (1g, 8 mmol) to a 50 mL two-necked flask under a nitrogen atmosphere.
- Add 10 mL of anhydrous THF solution and cool the mixture to 0 °C.
- Slowly add lithium diisopropylamide (LDA) (2mol/L, 4.2 mL) dropwise.
- Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
- Once the solution turns yellow, cool the mixture back to 0 °C.
- Add trimethylchlorosilane (1.04g, 9.6 mmol) dropwise and continue stirring at room temperature.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Upon completion, remove the solvent by vacuum distillation.
- Purify the resulting oily liquid via column chromatography (using pure petroleum ether) to yield the enol silyl ether intermediate.

Step 2: Preparation of 2-Chloro-1-phenylpropan-1-one[1]

 In a separate 50 mL two-necked flask under nitrogen, add iodobenzene diacetate (0.244g, 0.75 mmol).



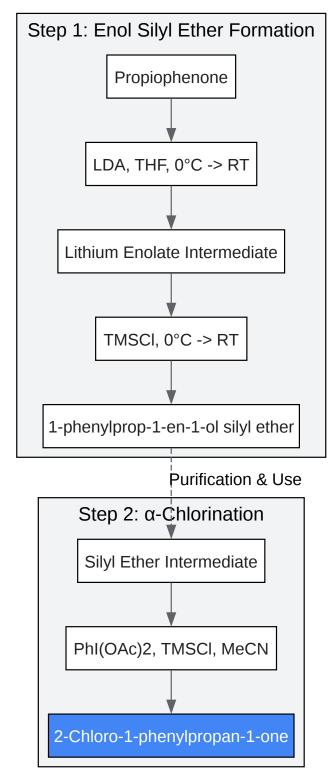




- Add a solution of the previously prepared enol silyl ether (0.096g, 0.5 mmol) and trimethylchlorosilane (0.108g, 1 mmol) in 5 mL of acetonitrile (MeCN).
- Stir the reaction system at room temperature, monitoring for completion with TLC.
- After the reaction is complete, remove the solvent by vacuum distillation.
- Purify the residue using column chromatography (V(petroleum ether):V(ethyl acetate) = 10:1) to isolate the final product, 2-chloro-1-phenylpropan-1-one, as a colorless liquid.



Synthesis Workflow for 2-Chloro-1-phenylpropan-1-one



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Caption: A diagram illustrating the two-step synthesis of 2-chloro-1-phenylpropan-1-one.

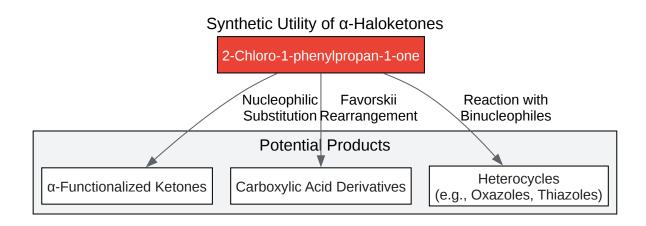


#### **Reactivity and Applications**

Alpha-haloketones like 2-chloro-1-phenylpropan-1-one are highly versatile synthetic intermediates.[1] The presence of the chlorine atom alpha to the carbonyl group makes this position highly electrophilic and susceptible to nucleophilic substitution. This reactivity allows for the construction of more complex molecular architectures.

Potential synthetic transformations include:

- Nucleophilic Substitution: Reaction with various nucleophiles (e.g., amines, thiols, alcohols)
  to introduce new functional groups at the alpha position.
- Favorskii Rearrangement: Formation of carboxylic acid derivatives when treated with a strong base.[7]
- Heterocycle Synthesis: Serves as a key building block for synthesizing heterocycles such as oxazoles, thiazoles, and imidazoles by reacting with appropriate binucleophilic reagents.



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Caption: Logical relationships of the core structure to potential synthetic applications.

#### **Biological and Toxicological Profile**



While specific biological activity data for 2-chloro-1-phenylpropan-1-one is not extensively documented in public literature, the broader class of phenylpropanoids, to which it belongs, is known for a range of biological activities, including antimicrobial and anti-inflammatory properties. Furthermore, its nature as a reactive  $\alpha$ -haloketone suggests potential for interaction with biological nucleophiles, a mechanism that underlies the activity of some pharmaceutical agents.[7][8] However, this reactivity also warrants caution.

#### **Safety and Hazard Information**

The compound is classified as an irritant and requires careful handling in a laboratory setting. [1][3]

Table 3: GHS Hazard Statements

Code	Hazard Statement	Reference
H302	Harmful if swallowed	[2]
H315	Causes skin irritation	[2][3]
H319	Causes serious eye irritation	[2][3]
H335	May cause respiratory irritation	[2][3]

Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn when handling this substance.[1] Work should be conducted in a well-ventilated area. In case of contact with eyes, immediate rinsing with plenty of water and seeking medical advice is recommended.[1]

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